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Compound of Interest

Compound Name: LY2624803

Cat. No.: B1675644

This in-depth technical guide provides a comprehensive overview of the early-phase clinical
trials of LY2624803, a novel therapeutic agent investigated for the treatment of insomnia. The
document is intended for researchers, scientists, and drug development professionals, offering
a detailed analysis of the available data, experimental protocols, and the underlying
mechanism of action.

Introduction to LY2624803

LY2624803 is an investigational drug characterized by its dual mechanism of action as a
histamine H1 receptor inverse agonist and a serotonin 5-HT2A receptor antagonist.[1] This
unique pharmacological profile positions it as a potential non-GABAergic therapeutic option for
insomnia, aiming to improve sleep maintenance and quality. Early-phase clinical trials were
designed to evaluate the safety, tolerability, and efficacy of LY2624803 in patients with chronic
and transient insomnia.

Data from Early-Phase Clinical Trials

While specific quantitative data from the early-phase clinical trials of LY2624803 are not
publicly available in detail, a summary of the Phase 2 study (SLUMBER; 12K-MC-ZZAD;
NCT00784875) was presented at the 25th Annual Meeting of the Associated Professional
Sleep Societies (APSS) in 2011.[1] The key findings from this and other early-phase studies
are summarized below.

Phase 2 SLUMBER Study (NCT00784875)
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This randomized, double-blind, placebo- and active-comparator-controlled study enrolled 419
individuals with insomnia disorder and sleep maintenance complaints.[1] Participants were
randomized to one of 16 treatment sequences in a 3-period crossover design, receiving

LY2624803 (1 mg and 3 mg), zolpidem (5 mg or 10 mg), or placebo for 14 nights in each
period.[1]

Table 1: Summary of Efficacy Findings from the Phase 2 SLUMBER Study[1]
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Outcome LY2624803 (1 LY2624803 (3 .
Zolpidem Placebo
Measure mg) mg)
No significant
_ _ Improved vs. Improved vs. _
Total Sleep Time  improvement Baseline
Placebo Placebo
reported
No significant
Overall Sleep ) Improved vs. Improved vs. )
) improvement Baseline
Quality Placebo Placebo
reported
Improved vs. Improved vs. Improved vs. ]
Sleep Latency Baseline
Placebo Placebo Placebo
Wake After Sleep  Improved vs. Improved vs. Improved vs. )
Baseline
Onset Placebo Placebo Placebo
Proportion of Improved vs. Improved vs. Improved vs. ]
) Baseline
Nights Slept Well  Placebo Placebo Placebo
Assessment of
Sleep o
_ _ No significant
Questionnaire ) Improved vs. Improved vs. )
improvement Baseline
(Sleep Placebo Placebo
_ reported
Experience
Domain)
Assessment of
Sleep N _—
] ] No significant No significant
Questionnaire ] ] Improved vs. ]
] improvement improvement Baseline
(Feeling Upon Placebo
] reported reported
Awakening
Domain)
Daytime
Consequences ] ) ) )
) No improvement No improvement No improvement Baseline
of Insomnia
Questionnaire
Insomnia No significant No significant Improved vs. Baseline
Severity Index improvement improvement Placebo
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reported reported

Phase 1 Studies (NCT01779830 and NCT01046779)

Two Phase 1 studies were conducted to assess the effects of different doses of LY2624803 on
sleep in healthy participants with transient insomnia.[2][3] These studies utilized a 5-hour phase
advance model to induce transient insomnia. The primary objectives were to evaluate the
pharmacodynamics and pharmacokinetics of single doses of LY2624803. \While specific results
are not detailed in the provided information, these studies were crucial in determining the dose

range for the subsequent Phase 2 trial.

Table 2: Overview of Early-Phase Clinical Trials of LY2624803
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Clinical Trial ) ) o
. Phase Study Title Interventions Key Objectives
Identifier
) To compare the
An Efficacy )
efficacy and
Study of
safety of
Compound LY2624803 (1 _
_ LY2624803 with
NCT00784875 LY2624803 in mg, 3 mg),
2 ) placebo and
(SLUMBER)[4] the Treatment of Zolpidem, ] ]
) ) zolpidem in
Patients With Placebo ] )
) outpatients with
Chronic )
) chronic
Insomnia i i
insomnia.
To assess the
effect of different
A Study of LY2624803
) ) ) doses of
LY2624803 in (various single
o ] LY2624803 on
NCT01779830[2] 1 Participants With  doses), )
) ) sleep in healthy
Transient Zolpidem, )
) people with
Insomnia Placebo )
transient
insomnia.
To assess the
pharmacodynami
cs and
A Study of o
] pharmacokinetic
LY2624803 in _
LY2624803 s of single doses
Japanese ] ] ]
NCT01046779[3] 1 o ] (various single of LY2624803 in
Participants With
] doses), Placebo healthy
Transient
, Japanese
Insomnia o ]
participants with
transient
insomnia.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in the
early-phase clinical trials of LY2624803.
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Polysomnography (PSG)

While not explicitly detailed as a primary outcome in the Phase 2 summary, polysomnography
is the gold standard for objective sleep measurement and was likely used in the Phase 1
studies to assess sleep architecture.

e Procedure: Standard overnight PSG would be conducted in a sleep laboratory. This involves
the continuous recording of multiple physiological variables during sleep.

e Montage: The standard PSG montage includes:

o Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.
Electrodes are placed on the scalp according to the International 10-20 system.

o Electrooculogram (EOG): To record eye movements, which are characteristic of different
sleep stages, particularly REM sleep.

o Electromyogram (EMG): To measure muscle activity, typically from the chin and legs, to
assess muscle atonia during REM sleep and detect limb movements.

o Electrocardiogram (ECG): To monitor heart rate and rhythm.

o Respiratory Monitoring: Including airflow, respiratory effort (thoracic and abdominal), and
oxygen saturation to screen for sleep-disordered breathing.

» Data Analysis: Sleep scoring is performed by trained technicians according to the American
Academy of Sleep Medicine (AASM) scoring manual. Key parameters derived from PSG
include Total Sleep Time (TST), Sleep Latency (SL), Wake After Sleep Onset (WASO), Sleep
Efficiency (SE), and the percentage of time spent in each sleep stage (N1, N2, N3/slow-wave
sleep, and REM).

Patient-Reported Outcomes (PROS)

The Phase 2 SLUMBER study relied heavily on patient-reported outcomes to assess the
subjective experience of sleep and daytime function.

» Morning Sleep Diaries: Participants completed a daily sleep diary each morning to record
their sleep patterns from the previous night. This typically includes estimates of:
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o Time of going to bed

o Time of trying to fall asleep

o Sleep Latency (time to fall asleep)

o Number and duration of awakenings
o Time of final awakening

o Time of getting out of bed

o Overall sleep quality rating

e Evening Questionnaires: Participants completed questionnaires in the evening to assess
their daytime functioning and the consequences of their insomnia.

» Validated Questionnaires: Standardized questionnaires were used to assess various aspects
of insomnia and its impact:

o Insomnia Severity Index (ISI): A 7-item self-report questionnaire to assess the severity of
both nighttime and daytime symptoms of insomnia.

o Assessment of Sleep Questionnaire: A tool to evaluate the patient's overall experience of
sleep.

o Daytime Consequences of Insomnia Questionnaire (DCIQ): To measure the impact of
insomnia on daytime functioning.

Mechanism of Action and Signaling Pathways

LY2624803's therapeutic effect is attributed to its dual antagonism of the histamine H1 receptor
and the serotonin 5-HT2A receptor.

Histamine H1 Receptor Inverse Agonism

Histamine is a key wake-promoting neurotransmitter. By acting as an inverse agonist at the H1
receptor, LY2624803 not only blocks the action of histamine but also reduces the receptor's
basal activity, leading to a reduction in wakefulness and promotion of sleep.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1675644?utm_src=pdf-custom-synthesis
https://www.bioworld.com/articles/621469-ly-2624803-improves-aspects-of-chronic-insomnia-in-phase-ii-trial?v=preview
https://clinicaltrials.gov/study/NCT01779830
https://clinicaltrials.gov/study/NCT01784614
https://clinicaltrials.gov/study/NCT00784875
https://www.benchchem.com/product/b1675644#early-phase-clinical-trials-of-ly2624803
https://www.benchchem.com/product/b1675644#early-phase-clinical-trials-of-ly2624803
https://www.benchchem.com/product/b1675644#early-phase-clinical-trials-of-ly2624803
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1675644?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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